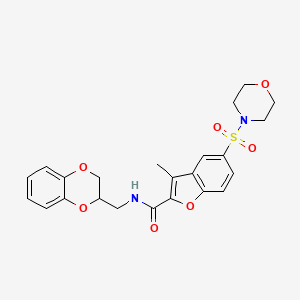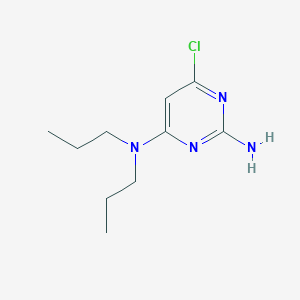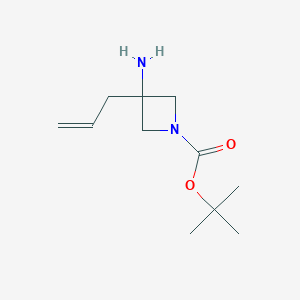![molecular formula C13H12N4O2S B3001865 6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108716-19-2](/img/structure/B3001865.png)
6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" is a derivative of the pyrazolo[1,5-a]pyrazine class, which has been studied for its potential as an HIV-1 integrase inhibitor. This class of compounds has shown promise in inhibiting the catalytic activity of HIV-1 integrase, a key enzyme necessary for the integration of viral DNA into the host genome, which is a critical step in the HIV replication cycle .
Synthesis Analysis
The synthesis of related compounds, such as 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, involves the identification of potency-enhancing substituents and adjustments in lipophilicity to improve their activity against HIV-1 integrase . Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-component reactions (MCRs), which are efficient methods for constructing complex molecules .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is crucial for their activity. For instance, a coplanar relationship of metal-binding heteroatoms in the lead compound was found to provide optimal binding to the integrase active site . Semiempirical calculations on related compounds suggest that certain geometries, such as a boat conformation in the dihydropyridine system and a planar pyrazole ring, are favored .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrazine derivatives can be quite diverse. For example, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which are structurally related, can react with thiols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Additionally, the reactivity of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile with various reagents has been explored, leading to the formation of new oxopyrazolinylpyridines and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure and substituents. The introduction of different functional groups can significantly alter properties such as solubility, lipophilicity, and stability, which in turn affect the compound's biological activity and pharmacokinetic profile. While the specific properties of "6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" are not detailed in the provided papers, the general trend in the literature suggests that fine-tuning these properties is key to enhancing the efficacy of such compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Development
Research has focused on the synthesis of various novel heterocyclic compounds, which include derivatives of pyrazolo[1,5-a]pyrazine. These efforts are aimed at exploring the potential pharmacological activities of these compounds. For instance, El‐Dean et al. (2018) synthesized a series of novel heterocycles, including furopyrazolopyrazine derivatives, by reacting specific compounds with α-halocarbonyl compounds and other reagents, indicating a broad potential for chemical diversity in this domain (El‐Dean et al., 2018).
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxicity and potential anticancer properties of pyrazolo[1,5-a]pyrazine derivatives. Hassan et al. (2014) synthesized 5-amino-N-aryl-pyrazoles and pyrazolo[1,5-a]pyrimidine derivatives, which were then screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014). Abdellatif et al. (2014) also synthesized novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, which revealed antitumor activity on the MCF-7 human breast adenocarcinoma cell line, highlighting the compound's potential in cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal applications of pyrazolo[1,5-a]pyrazine derivatives has been conducted. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, some of which exhibited notable in vitro antimicrobial activities (Gad-Elkareem et al., 2011). Othman and Hussein (2020) synthesized pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, with certain compounds showing significant antimicrobial activity, particularly against specific bacterial and fungal strains (Othman & Hussein, 2020).
Analgesic and Anti-Inflammatory Activities
The analgesic and anti-inflammatory properties of pyrazolo[1,5-a]pyrazine derivatives have been a subject of study. More et al. (2022) reported on the synthesis of pyrazolo[3,4-c]pyrazole derivatives which exhibited these pharmacological activities, indicating the potential of such compounds in pain and inflammation management (More et al., 2022).
Anti-HIV Activity
Investigations into the anti-HIV properties of pyrazolo[1,5-a]pyrazine derivatives have been conducted. Savant et al. (2018) synthesized a series of novel pyrazolopyridones, some of which demonstrated moderate to potent anti-HIV activity, suggesting a potential avenue for HIV treatment research (Savant et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.
Eigenschaften
IUPAC Name |
6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-7-17-11(13(19)15-8)5-10(16-17)12(18)14-6-9-3-2-4-20-9/h2-5,7H,6H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNMAAPSZVJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CS3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)

![4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one](/img/structure/B3001790.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3001791.png)
![3,4,5,6-tetrachloro-N-[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B3001793.png)
![N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine](/img/structure/B3001794.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)


![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3001799.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)

